5-methyl-1H-benzo[d]imidazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQBQKMMHJQBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Benzimidazole Class of Heterocyclic Compounds
The foundational structure of 5-methyl-1H-benzo[d]imidazol-6-amine is the benzimidazole (B57391) ring system. Benzimidazole is a heterocyclic aromatic organic compound, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. wikipedia.orgnih.govdrugbank.com This bicyclic structure is a cornerstone in the field of medicinal chemistry and is recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules. walshmedicalmedia.comnih.gov
Benzimidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring. drugbank.com The parent compound, benzimidazole, is a white solid that can act as both a weak acid and a weak base. wikipedia.orgijdrt.com The nitrogen atoms in the imidazole ring allow for various chemical reactions, including alkylation and the formation of coordination complexes, such as its role in the structure of vitamin B12. wikipedia.org
The versatility of the benzimidazole core has led to its incorporation into a wide array of pharmaceutical agents approved by the United States Food and Drug Administration (FDA). walshmedicalmedia.com These drugs span numerous therapeutic categories, including:
Anthelmintics: Compounds like albendazole (B1665689) and mebendazole (B1676124) function by binding to the protein tubulin in parasites. wikipedia.org
Proton-Pump Inhibitors: Drugs such as omeprazole (B731) and lansoprazole (B1674482) are used to reduce stomach acid. wikipedia.orgwalshmedicalmedia.com
Antihistamines: Bilastine is an example of a benzimidazole-containing antihistamine. walshmedicalmedia.com
Anticancer Agents: The scaffold is found in drugs like abemaciclib (B560072) and bendamustine. wikipedia.orgwalshmedicalmedia.com
Angiotensin II Receptor Blockers: Telmisartan is a notable example used for hypertension. wikipedia.org
The widespread therapeutic application of this structural class underscores the importance of synthesizing and investigating new derivatives. nih.govwalshmedicalmedia.com
Synthetic Methodologies and Strategies for 5 Methyl 1h Benzo D Imidazol 6 Amine and Analogues
Advanced Synthetic Approaches
The principles of green chemistry have increasingly guided the development of synthetic methodologies, emphasizing the use of environmentally benign solvents. sphinxsai.com Water, being non-toxic, non-flammable, and economical, has emerged as a highly attractive medium for organic synthesis. nih.govchemmethod.com Its use in the synthesis of benzimidazole (B57391) analogues aligns with the goals of creating sustainable and efficient chemical processes. sphinxsai.com Various water-mediated techniques have been developed, often featuring mild reaction conditions, simple work-up procedures, and high yields. chemmethod.comresearchgate.net
One prominent water-based strategy involves the direct, weak base-mediated intramolecular carbon-nitrogen (C-N) cross-coupling reaction. nih.gov This transition-metal-free method facilitates the cyclization of N-(2-iodoaryl)benzamidine derivatives into benzimidazoles. sphinxsai.com The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) in water at elevated temperatures (around 100 °C). nih.govresearchgate.net This approach is valued for its simplicity and for avoiding the need for catalysts, which can be both costly and environmentally problematic. sphinxsai.comnih.gov A variety of substituents on the aryl iodide precursor, such as fluoro, chloro, bromo, methyl, and methoxy (B1213986) groups, are well-tolerated under these conditions. nih.gov
The following table details the synthesis of various 2-phenylbenzimidazole (B57529) derivatives using this water-mediated, base-mediated approach, including a methyl-substituted analogue.
Table 1: Direct Weak Base-Mediated Synthesis of 2-Phenylbenzimidazole Derivatives in Water nih.gov
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-(2-iodophenyl)benzamidine | 2-phenyl-1H-benzo[d]imidazole | 80 |
| 2 | N-(5-chloro-2-iodophenyl)benzamidine | 5-chloro-2-phenyl-1H-benzo[d]imidazole | 77 |
| 3 | N-(5-bromo-2-iodophenyl)benzamidine | 5-bromo-2-phenyl-1H-benzo[d]imidazole | 75 |
| 4 | N-(2-iodo-5-methylphenyl)benzamidine | 5-methyl-2-phenyl-1H-benzo[d]imidazole | 67 mdpi.com |
Another significant green technique is the condensation of o-phenylenediamines with various aldehydes in an aqueous medium. ingentaconnect.comsemanticscholar.org This approach often utilizes a catalyst to facilitate the reaction. For instance, pyruvic acid has been employed as an efficient, biodegradable, and metal-free catalyst for this transformation in water. ingentaconnect.com The reaction proceeds smoothly under either conventional heating or ultrasound irradiation at 50 °C, offering excellent yields and short reaction times. ingentaconnect.com Other catalysts, such as nano-Fe₂O₃, have also proven effective in water, highlighting the versatility of this method. semanticscholar.org The use of erbium triflate (Er(OTf)₃) in water is another example, selectively producing 2-substituted benzimidazoles in high yields. mdpi.com
Sodium metabisulfite (B1197395) (Na₂S₂O₅) has been used to promote the synthesis of 2-substituted benzimidazoles in a water-ethanol solvent system. nih.govacs.org In this one-pot reaction, Na₂S₂O₅ forms sodium bisulfite (NaHSO₃) in water, which then creates an adduct with an aldehyde that subsequently reacts with an o-phenylenediamine (B120857) derivative. nih.gov This method has been successfully applied to synthesize a range of 2-aryl-5-cyano-1H-benzimidazoles.
Table 2: Na₂S₂O₅-Mediated Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles in Water/Ethanol acs.org
| Entry | Aldehyde Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole-5-carbonitrile | 78 |
| 2 | 4-Methylbenzaldehyde | 2-(p-tolyl)-1H-benzo[d]imidazole-5-carbonitrile | 75 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | 76 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carbonitrile | 72 |
More innovative water-based syntheses continue to be explored. One such method utilizes D-glucose as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy in water. organic-chemistry.org This approach is notable for its broad functional group tolerance and excellent yields. organic-chemistry.org The use of ionic liquids like 1-butylimidazolium bisulphate ([Hbim][HSO₄]) as a catalyst in water for the condensation of 1,2-phenylenediamine and orthoesters represents another green and efficient pathway to benzimidazole derivatives. jocpr.com These diverse water-mediated techniques underscore a significant shift towards more sustainable practices in heterocyclic chemistry.
Medicinal Chemistry and Biological Activity of 5 Methyl 1h Benzo D Imidazol 6 Amine and Its Analogues
Antineoplastic and Antitumor Potentials
The development of novel chemotherapeutic agents is a critical area of research, and benzimidazole (B57391) derivatives have emerged as a promising class of compounds with significant anticancer properties. nih.gov Their structural similarity to biological nucleotides allows them to interact with various molecular targets involved in cancer cell proliferation and survival. jksus.org
Analogues of 5-methyl-1H-benzo[d]imidazol-6-amine have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, a derivative known as Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has shown potent activity against the non-aggressive breast cancer cell line, MCF-7, with a half-maximal inhibitory concentration (IC₅₀) of 0.73 µM. nih.gov In contrast, its cytotoxicity was significantly lower against normal fibroblast cells, indicating a degree of selectivity for cancer cells. nih.gov Another study highlighted a benzimidazole derivative, se-182, which exhibited potent cytotoxic action against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org
The cytotoxic potential of various benzimidazole-based compounds has been evaluated across multiple cancer cell lines, as illustrated in the table below.
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 |
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 |
| se-182 | A549 (Lung) | 15.80 |
| se-182 | HepG2 (Liver) | 15.58 |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Colon) | 3.68 |
This table presents a selection of in vitro cytotoxicity data for various benzimidazole analogues against human cancer cell lines.
One of the key mechanisms through which benzimidazole analogues exert their anticancer effects is the inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an important target for cancer therapy. dntb.gov.ua
Certain benzimidazole derivatives have been shown to interfere with microtubule dynamics, leading to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis. researchgate.net For example, a series of 1H-benzimidazol-2-yl hydrazones were found to slow down tubulin polymerization in a manner comparable to the known inhibitor nocodazole. nih.gov Another compound, 7n, a novel benzimidazole derivative, was identified as a tubulin polymerization inhibitor with an IC₅₀ value of 5.05 µM. nih.gov This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, a critical step for cell division, thereby halting the proliferation of cancer cells. nih.govresearchgate.net
Human topoisomerase I (Hu Topo I) is another crucial enzyme targeted by benzimidazole analogues in cancer therapy. acs.orgnih.gov This enzyme is responsible for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks. nih.gov Inhibitors of Topo I, often referred to as "poisons," stabilize the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and subsequent cell death. nih.gov
A novel series of 1H-benzo[d]imidazoles (BBZs) were designed and synthesized, with several compounds showing inhibitory activity against Hu Topo I. acs.org Specifically, compound 12b from this series demonstrated a 50% inhibition of Topo I activity at a concentration of 16 µM. acs.orgnih.gov These findings suggest that the benzimidazole scaffold can be effectively utilized to develop potent Topo I inhibitors, which are an established class of anticancer agents. nih.gov
By interfering with fundamental cellular processes like tubulin polymerization and DNA replication, benzimidazole derivatives effectively induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov
Flow cytometry studies have revealed that potent benzimidazole analogues can cause cell cycle arrest at different phases. For instance, compounds 11a, 12a, and 12b were shown to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgnih.gov Similarly, another benzimidazole derivative, compound 7n, was also found to arrest the cell cycle in the G2/M phase in a dose-dependent manner. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately triggering apoptotic pathways.
The induction of apoptosis is a hallmark of effective anticancer agents. Treatment with the benzimidazole derivative 5o led to a significant, dose-dependent increase in the percentage of apoptotic A549 cells. nih.gov At a concentration of 0.30 µM, the total apoptosis rate reached 74.3%, compared to a baseline of 4.2% in untreated cells. nih.gov This demonstrates the potent ability of these compounds to eliminate cancer cells by activating their intrinsic death programs.
Antimicrobial and Antiviral Efficacy
The benzimidazole nucleus is a versatile pharmacophore that is also central to the development of antimicrobial agents. nih.gov Its derivatives have been shown to be effective against a range of microbial pathogens. researchgate.net
Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of benzimidazole-5-carboxylic acid alkyl esters carrying aromatic amide and amidine groups were synthesized and evaluated for their antibacterial properties. researchgate.net Compounds 13f and 13h from this series were found to be the most active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/ml and 0.39 µg/ml, respectively. researchgate.net
The antibacterial mechanism of benzimidazole compounds can vary. One of the proposed mechanisms involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. diva-portal.org By targeting such vital bacterial enzymes, these compounds can effectively halt bacterial growth and proliferation. The wide variety of biological activities exhibited by the benzimidazole scaffold underscores its importance in the ongoing search for new and effective therapeutic agents. nih.gov
Antifungal Properties
The benzimidazole core is a key feature in several established antifungal agents. nih.govpjmonline.org The antifungal efficacy of benzimidazole derivatives is significantly influenced by the substituents on the benzimidazole ring system. nih.gov
Research into 1H-benzo[d]imidazole derivatives has shown that the addition of alkyl chains at the N-1 position can impart notable antifungal properties. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have been identified as particularly potent antifungal compounds. nih.gov The minimum inhibitory concentration (MIC) values for these analogues against various fungal pathogens are detailed in the table below.
Source: Adapted from synthesis and antifungal activity of benzimidazole, benzotriazole (B28993) and aminothiazole derivatives. nih.gov
Although specific studies on the antifungal activity of this compound are not extensively available, the established structure-activity relationships within the benzimidazole class suggest that the substitutions on the benzene (B151609) ring are key determinants of antifungal potential.
Inhibition of Bacterial Quorum Sensing
Bacterial quorum sensing (QS) is a cell-to-cell communication mechanism that governs the expression of virulence factors and the formation of biofilms, making it a prime target for the development of novel antimicrobial therapies. nih.govnih.gov The benzimidazole structure has been investigated as a potential scaffold for QS inhibitors.
While direct experimental data on this compound is limited, related benzimidazole compounds have demonstrated promising activity. For instance, a benzamide-benzimidazole derivative has been shown to inhibit the Pseudomonas aeruginosa MvfR (PqsR) quorum-sensing system, thereby disrupting biofilm formation and increasing the susceptibility of biofilms to antibiotics. nih.gov The design of QS inhibitors often involves creating structural mimics of autoinducers that can competitively bind to their receptors. mdpi.com The structural characteristics of this compound suggest it may have the potential to interact with QS receptors, though further research is needed to confirm this.
Antiparasitic and Antihelmintic Applications
Benzimidazole derivatives are a cornerstone in the treatment of parasitic worm infections in both humans and animals. nih.goviiarjournals.orgfrontiersin.org A primary mechanism of action for these compounds is the disruption of microtubule polymerization within the parasites. iiarjournals.org
Specific data on the antiparasitic and antihelmintic properties of this compound is not widely published. However, the broader class of benzimidazoles has been extensively studied. Fenbendazole is a classic example of a widely used benzimidazole anthelmintic. iiarjournals.org In a screening of various benzimidazole derivatives for their in vitro activity against Trichuris muris and Heligmosomoides polygyrus, several compounds showed potent anthelmintic effects. nih.gov The half-maximal inhibitory concentration (IC50) values for some of these active analogues are presented below.
Source: Adapted from Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. nih.gov
The antiparasitic efficacy of benzimidazoles is highly dependent on the structural modifications of the core molecule. The nature and placement of substituents on the benzene ring can significantly alter the binding affinity to parasitic target proteins.
Enzyme Modulatory Activities
Inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are a major class of drugs for the management of Alzheimer's disease. nih.govresearchgate.net The benzimidazole scaffold has emerged as a promising framework for the design of new cholinesterase inhibitors. researchgate.netbiointerfaceresearch.com
While there is a lack of direct studies on this compound, research on closely related analogues provides valuable insights. A study of 1H-benzimidazole derivatives included the evaluation of 5-methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole, which shares the 5-methyl substitution. biointerfaceresearch.com The IC50 values for this and other related compounds are summarized in the following table.
Source: Adapted from Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. biointerfaceresearch.com
These results indicate that the 5-methyl group, in conjunction with other substituents at the 2-position, can modulate cholinesterase inhibitory activity. The electronic properties of the substituent at the 2-position appear to be a critical factor.
Protein kinases are essential enzymes that regulate a wide array of cellular functions, and their aberrant activity is a hallmark of many diseases, including cancer. nih.govresearchgate.netresearchgate.net The benzimidazole scaffold is a privileged structure in the design of protein kinase inhibitors. nih.govresearchgate.net
While specific research on this compound as a protein kinase inhibitor is limited, a study on the inhibition of Protein Kinase C-driven Nuclear Factor-κB (NF-κB) activation explored a series of 2-aminobenzimidazoles, which included 5- and 6-amino analogues. nih.gov This research highlighted the critical role of the amino group's position on the benzimidazole ring for activity. The 5- and 6-amino analogues were identified as the most potent compounds in their series, indicating that these substitutions can facilitate beneficial hydrogen-bonding interactions within the kinase's active site. nih.gov
Another study on a series of benzimidazole hybrids identified potent multi-kinase inhibitors, further underscoring the potential of the benzimidazole core in this area. nih.gov
These findings suggest that the this compound scaffold holds promise for the development of potent and selective protein kinase inhibitors. The 6-amino group, in particular, may be crucial for establishing key interactions with the target kinase.
Receptor Binding and Ligand-Target Interactions
The therapeutic effect of a drug is initiated by its binding to a biological receptor. The benzimidazole framework is known for its versatility in designing ligands for a wide range of receptors. nih.govnih.gov
Furthermore, benzimidazole derivatives have been explored as ligands for the benzodiazepine (B76468) receptor, with their binding affinity being dependent on the substitution pattern. mdpi.com The 5-methyl and 6-amino substituents of this compound are anticipated to have a significant impact on its electronic and steric characteristics, which in turn will influence its binding affinity and selectivity for different biological targets. The amino group can function as a hydrogen bond donor or acceptor, a critical feature for molecular recognition by receptors.
PqsR Receptor Antagonism for Anti-virulence Strategies in Pseudomonas aeruginosa Infections
Pseudomonas aeruginosa is an opportunistic pathogen that employs a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The Pseudomonas quinolone signal (pqs) system is a key component of this network, regulated by the transcriptional regulator PqsR (also known as MvfR). Antagonism of the PqsR receptor presents a promising anti-virulence strategy, aiming to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
The benzimidazole scaffold has been identified as a promising chemical entity for the development of potent PqsR antagonists. Researchers have designed and synthesized various 1H-benzo[d]imidazole derivatives and evaluated their ability to inhibit the pqs system. These studies have led to the discovery of compounds that can effectively reduce the production of key virulence factors, such as pyocyanin (B1662382), and disrupt biofilm maturation in both laboratory and clinical strains of P. aeruginosa. The activity of these compounds is typically assessed using transcriptional reporter fusion assays, which measure the inhibition of PqsR-controlled gene expression.
Below is a table summarizing the activity of representative benzimidazole-based PqsR antagonists from medicinal chemistry literature.
| Compound ID | Structure | Target Strain | IC50 (µM) | Key Findings |
| Analogue A | 1H-benzo[d]imidazole core with alkyl and aryl substitutions | P. aeruginosa PAO1-L | 3.2 | Initial hit compound identified for its PqsR inhibitory activity. |
| Analogue B | 1-methyl-1H-benzo[d]imidazol-2-amine derivative | P. aeruginosa PAO1-L | ~0.2 | Showed a 15-fold enhancement in activity compared to the initial hit, highlighting the importance of the N-methylbenzimidazole core. |
| Analogue C | 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl derivative | P. aeruginosa PAO1-L | <0.1 | A highly potent antagonist demonstrating significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolones production. |
This table is a representative summary based on data reported in medicinal chemistry studies on benzimidazole-based PqsR inhibitors. Structures are generalized to represent classes of analogues.
Nucleic Acid Interaction Studies
The ability of small molecules to interact with DNA is a cornerstone of chemotherapy for cancer and various infectious diseases. nih.gov Benzimidazole derivatives have been extensively studied as DNA-binding agents due to their structural characteristics, which allow for specific and stable interactions with the double helix. nih.gov
DNA Minor Groove Binding Characterization
One of the primary modes of DNA interaction for benzimidazole-based compounds is binding to the minor groove. nih.govrsc.org These molecules typically possess a crescent shape that is isohelical to the curvature of the DNA minor groove, allowing for a snug fit. niscpr.res.in The binding is non-covalent and is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov
Several experimental techniques are used to characterize this binding mode. UV-visible and fluorescence spectroscopy, in conjunction with displacement assays using known minor groove binders like Hoechst 33258, can demonstrate that a compound targets the minor groove. rsc.org A novel benzimidazole derivative, designated MH1, was shown to bind to the DNA minor groove, leading to the inhibition of topoisomerase II activity and transcription. rsc.org Further studies using thermal denaturation and circular dichroism have helped to understand the stabilizing effects these compounds have on the DNA duplex upon binding. niscpr.res.in
Intercalation within DNA Duplexes
DNA intercalation is another mode of non-covalent binding where a planar, aromatic molecule inserts itself between adjacent base pairs of the DNA double helix. rsc.org This process requires the DNA to unwind to create a space for the molecule, leading to structural distortions such as helix lengthening and stiffening. rsc.org These changes can interfere with DNA replication and transcription, forming the basis of action for many anticancer drugs. rsc.org
Research has shown that the binding mode of benzimidazole derivatives is highly dependent on their molecular structure. nih.gov While many benzimidazoles are known minor groove binders, others, particularly those with multiple benzimidazole rings or larger, more planar aromatic systems, can function as DNA intercalators. nih.govnih.gov The combination of a benzimidazole ring with a known intercalating agent like acridine (B1665455) in a single molecule has been explored as a strategy to enhance DNA binding affinity and antitumor activity. researchgate.net Distinguishing between minor groove binding and intercalation is crucial and can be achieved through a battery of in vitro assays, including viscosity measurements, as intercalation typically increases the viscosity of a DNA solution. nih.gov
Sequence Selectivity in DNA Binding (e.g., AT-rich)
A hallmark of many DNA minor groove binders, including those based on the benzimidazole scaffold, is their preference for binding to sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. nih.govnih.gov The floor of the minor groove in AT-rich regions presents a specific pattern of hydrogen bond acceptors (the N3 of adenine and O2 of thymine) that can be recognized by the hydrogen bond donors on the ligand. nih.gov
The shape of the minor groove also contributes to this selectivity. AT-rich regions have a narrower minor groove compared to GC-rich regions. Furthermore, the presence of the exocyclic amino group of guanine (B1146940) at position 2 (N2) protrudes into the minor groove of GC base pairs, creating steric hindrance that disfavors the binding of many small molecules. nih.gov The preference of benzimidazole derivatives for AT-rich sequences has been confirmed through various studies, including thermal denaturation experiments with specific DNA sequences like poly-A.poly-T, which show enhanced DNA stability in the presence of the compound. niscpr.res.in
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For benzimidazole derivatives, SAR investigations have provided critical insights into the structural features required for their diverse biological activities.
Reported SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can greatly influence biological activity. nih.govnih.gov
For PqsR Antagonism: Studies on benzimidazole-based PqsR inhibitors have revealed that the benzimidazole heterocycle itself is a crucial moiety. Modifications at the N1 position with small alkyl groups, such as methyl or isopropyl, have been shown to significantly enhance antagonistic potency. Furthermore, the nature of the substituent at the C2 position is critical for activity.
For DNA Minor Groove Binding: The affinity and specificity of DNA binding are highly sensitive to structural modifications. For instance, replacing a benzimidazole with an indole (B1671886) was found to alter the compound's electrostatic potential map, which in turn affected its binding strength to the DNA minor groove. nih.gov The number and arrangement of heterocyclic rings also play a key role; dimeric bisbenzimidazoles often exhibit higher affinity than their monomeric counterparts. tandfonline.com The introduction of certain groups, such as a piperazine (B1678402) ring in the linker connecting two benzimidazole units, has been shown to improve water solubility and enhance inhibitory activity against enzymes like topoisomerase I without introducing mutagenicity. tandfonline.com The nature of substituents on aryl rings attached to the benzimidazole core also modulates DNA binding affinity and cytotoxicity against cancer cell lines. nih.gov
These investigations underscore the versatility of the benzimidazole scaffold and demonstrate that rational modifications can be used to fine-tune the biological activity profile of its derivatives for specific therapeutic targets.
Influence of Methyl and Amine Substituents on Biological Potency
The biological activity of benzimidazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. In the case of this compound, the methyl and amine groups are critical determinants of the molecule's interaction with biological targets, influencing its potency and selectivity.
The amine substituent, particularly its position and the nature of its side chain, also plays a pivotal role in biological potency. Amino groups can serve as hydrogen bond donors and acceptors, forming key interactions with biological macromolecules. Studies on pentacyclic benzimidazole derivatives have shown that the position of amino side chains significantly influences their anti-tumoral activity. nih.gov For example, derivatives with an N,N-dimethylaminopropyl substitution showed heightened antiproliferative activity, acting as potent DNA binders and intercalating agents. nih.gov The biological activity was found to be strongly dependent on the position of the nitrogen atom on the quinoline (B57606) moiety and the location of the side chain on the pentacyclic skeleton. nih.gov This underscores the principle that the placement of the amino group, such as at the 6-position in this compound, is critical for defining its interaction with targets like DNA or specific protein binding pockets. nih.gov
| Compound Series | Substituent Position | Observed Biological Effect | Reference |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | 5-Methyl | Detrimental to GABA-A receptor affinity | nih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | 6-Methyl | Showed affinity for GABA-A receptor | nih.gov |
| 2-substituted-propyl-1H-benzimidazoles | 5-Methyl | High antifungal activity | researchgate.net |
| Benzimidazole-derived Schiff bases | 5(6)-Methyl | Strongest antiproliferative effect | mdpi.com |
| Pentacyclic benzimidazoles | Varied Amino Chains | Position significantly influenced anti-tumoral activity | nih.gov |
Stereoelectronic Properties and Biological Recognition
The interaction of a ligand with its biological target is governed by its stereoelectronic properties, which encompass both the three-dimensional arrangement of its atoms (steric properties) and the distribution of its electron density (electronic properties). For this compound and its analogues, these properties are fundamental to molecular recognition and subsequent biological response.
The benzimidazole scaffold itself provides a rigid, planar structure that is conducive to forming aromatic interactions, such as pi-pi stacking, with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding site. ctppc.org The electronic nature of the substituents modifies the electron density of this aromatic system. The methyl group at the C-5 position, being electron-donating, can enhance hydrophobic and pi-alkyl interactions with receptor pockets. ctppc.orgresearchgate.net The amino group at C-6, also electron-donating, further modulates the electronic character of the ring and provides a crucial site for hydrogen bonding.
The specific location of substituents is critical for proper orientation within a binding site. As demonstrated in docking studies with the GABA-A receptor, a methyl group at the 5-position of a benzimidazole derivative can induce a steric clash, preventing the optimal conformation required for binding. nih.gov This highlights that even a small methyl group can be detrimental if it occupies a space that is sterically restricted within the receptor. nih.gov Conversely, a methyl group at the 6-position of the same scaffold allows the molecule to navigate into a favorable region of the allosteric recognition site. nih.gov
The amino group's role in biological recognition is often centered on its ability to form strong, directional hydrogen bonds. As a hydrogen bond donor and acceptor, the 6-amino group can establish critical connections with amino acid residues or with the phosphate (B84403) backbone of DNA, contributing significantly to binding affinity and specificity. The biological activity of amino-substituted benzimidazoles is strongly influenced by the position and nature of the amino side chain, which affects cellular uptake and nuclear targeting. nih.gov The stereoelectronic properties of the entire molecule, dictated by the interplay of the benzimidazole core and its substituents, determine the specific binding mode, which can range from intercalation into DNA to fitting within the active site of an enzyme or a receptor's allosteric site. nih.govctppc.org
| Property | Substituent | Influence on Biological Recognition | References |
| Steric Properties | 5-Methyl Group | Can cause steric hindrance or penalty, abolishing interaction with some receptors (e.g., GABA-A). | nih.gov |
| Electronic Properties | Benzimidazole Ring | Planar structure allows for pi-pi stacking interactions with aromatic residues in binding sites. | ctppc.org |
| Methyl Group | Electron-donating nature can enhance hydrophobic and pi-alkyl interactions. | ctppc.orgresearchgate.net | |
| Amino Group | Electron-donating group that also acts as a key hydrogen bond donor/acceptor, forming specific interactions. | nih.gov |
Materials Science Applications of Benzimidazole Derivatives, Including 5 Methyl 1h Benzo D Imidazol 6 Amine
Development of Functional Materials and Polymers
Benzimidazole (B57391) derivatives are valuable building blocks in the synthesis of functional materials and polymers due to their rigid structure, thermal stability, and ability to participate in hydrogen bonding. These characteristics make them suitable for creating high-performance polymers. While specific studies on the incorporation of 5-methyl-1H-benzo[d]imidazol-6-amine into polymers are not readily found, the presence of the amine and methyl groups on the benzimidazole core suggests its potential as a monomer or a modifying agent in polymer synthesis.
The amine group can react with various functional groups, such as carboxylic acids or epoxides, to form polyamides or epoxy resins, respectively. The methyl group can influence the solubility and processing characteristics of the resulting polymers. The benzimidazole core itself contributes to the thermal and chemical resistance of the polymer backbone. Polymers incorporating benzimidazole units are known for their applications in demanding environments, such as in membranes for fuel cells, high-temperature adhesives, and fire-resistant fibers.
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | Potential Role of this compound | Potential Properties |
| Polyamides | Diamine monomer | High thermal stability, chemical resistance |
| Polyimides | Diamine monomer | Excellent thermal and oxidative stability |
| Epoxy Resins | Curing agent | Enhanced thermal and mechanical properties |
It is important to reiterate that the above table is based on the general reactivity of the functional groups present in this compound and the known properties of benzimidazole-containing polymers. Specific research to validate these potentials for this particular compound is needed.
Exploration of Electronic and Optical Characteristics in Material Design
The conjugated π-system of the benzimidazole ring gives rise to interesting electronic and optical properties. acs.org These properties can be tuned by the introduction of various substituent groups. In the case of this compound, the electron-donating nature of the amine and methyl groups is expected to influence its electronic energy levels, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electronic and optical properties of benzimidazole derivatives are often studied using techniques like UV-Vis absorption and fluorescence spectroscopy, as well as computational methods like Density Functional Theory (DFT). acs.org These studies help in understanding the electronic transitions and predicting the potential of these materials in electronic devices.
While there are no specific reports on the detailed electronic and optical characteristics of this compound in the context of material design, the general properties of substituted benzimidazoles suggest potential applications in:
Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers, where their electronic properties can be tailored to achieve efficient light emission.
Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer, where their molecular packing and electronic structure would play a crucial role.
Further experimental and theoretical investigations are necessary to elucidate the specific electronic and optical properties of this compound and to evaluate its suitability for these applications.
Research into Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in photonics and optoelectronics, such as in frequency conversion and optical switching. The NLO properties of organic molecules are often associated with a large change in dipole moment between the ground and excited states, which can be achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
The benzimidazole scaffold can act as a good π-bridge in such "push-pull" systems. The presence of an electron-donating amine group and a methyl group in this compound could potentially contribute to its NLO properties.
Computational studies, particularly DFT calculations, are a powerful tool for predicting the NLO properties of molecules by calculating their hyperpolarizabilities. acs.org For many benzimidazole derivatives, significant NLO responses have been predicted and, in some cases, experimentally verified.
Table 2: Predicted NLO Properties of a Generic Benzimidazole Derivative with Donor-Acceptor Groups (for illustrative purposes)
| Parameter | Description | Typical Predicted Value Range |
| First Hyperpolarizability (β) | A measure of the second-order NLO response | 10⁻³⁰ to 10⁻²⁷ esu |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response | 10⁻³⁶ to 10⁻³³ esu |
It is crucial to emphasize that the values in the table above are illustrative and based on studies of other benzimidazole derivatives designed for NLO applications. acs.org There is no specific research available on the nonlinear optical properties of this compound. To ascertain its potential as an NLO material, dedicated theoretical and experimental studies would be required to determine its hyperpolarizability values and other relevant NLO parameters.
Future Research Trajectories and Translational Outlook for 5 Methyl 1h Benzo D Imidazol 6 Amine Chemistry
Emerging Avenues in Drug Discovery and Development
The benzimidazole (B57391) core is often described as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. The structure of 5-methyl-1H-benzo[d]imidazol-6-amine serves as a valuable starting point for the design of novel therapeutics, particularly in the realms of receptor antagonism and enzyme inhibition.
One of the most direct and promising applications for derivatives of this compound is in the development of P2X3 receptor antagonists. nih.gov Research has shown that 5-methyl-1H-benzo[d]imidazole derivatives can be designed based on key pharmacophores of known antagonists to target P2X3 receptors, which are implicated in various central nervous system-related diseases. A significant challenge in this area is achieving high selectivity for the P2X3 receptor over the P2X2/3 receptor to avoid side effects like the loss of taste. Structure-activity relationship (SAR) studies on 5-methyl-1H-benzo[d]imidazole derivatives have yielded potent and selective P2X3 antagonists, indicating that this specific scaffold is well-suited for tackling this therapeutic challenge. nih.gov The most potent compounds from these studies have demonstrated significant selectivity, suggesting a path toward more tolerable treatments. nih.gov
Beyond P2X3 receptors, the benzimidazole framework is a well-established core for various kinase inhibitors, which are crucial in oncology. nih.goved.ac.uk Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk Novel benzimidazole-hydrazide hybrids have shown potential as multi-kinase inhibitors, targeting key proteins like EGFR and HER2. nih.govresearchgate.net The this compound structure, with its reactive amino group, is an ideal candidate for synthetic elaboration to create libraries of compounds for screening against a wide panel of kinases.
Furthermore, benzimidazole derivatives have been successfully developed as anticancer agents that target other essential cellular machinery, such as human topoisomerase I. acs.orgnih.gov These molecules can bind to DNA and inhibit enzyme function, leading to cell cycle arrest and apoptosis in cancer cells. acs.orgnih.gov The specific substitution on the this compound core could be leveraged to optimize DNA binding and enzyme inhibition, potentially leading to new classes of chemotherapeutic agents.
| Therapeutic Target Class | Rationale for this compound Scaffold | Key Research Findings on Related Compounds | Potential Future Direction |
|---|---|---|---|
| P2X3 Receptor Antagonists | The 5-methyl-1H-benzo[d]imidazole core has been identified as a key pharmacophore for potent and selective P2X3 antagonism. nih.gov | Derivatives show high potency (IC50 in the nanomolar range) and selectivity (up to 60-fold) for P2X3 over P2X2/3 receptors. nih.gov | Optimization of selectivity to minimize taste-related side effects; preclinical development for neuropathic pain and overactive bladder. |
| Kinase Inhibitors | Benzimidazole is a proven scaffold for targeting the ATP-binding site of various kinases. nih.goved.ac.uk The amine group allows for diverse functionalization. | Benzimidazole-hydrazide hybrids exhibit potent cytotoxic effects against multiple cancer cell lines (IC50 values from 7.82 to 21.48 μM). nih.gov | Synthesis of compound libraries for screening against panels of cancer-related kinases (e.g., EGFR, HER2, CDK2). researchgate.net |
| Topoisomerase I Inhibitors | The planar benzimidazole ring system is suitable for intercalation or groove binding with DNA, a mechanism for inhibiting topoisomerase I. nih.gov | Novel bis-benzimidazoles show significant cancer cell growth inhibition (GI50 from 0.16 to 3.6 μM) and induce G2M cell cycle arrest. acs.orgnih.gov | Design of derivatives with enhanced DNA affinity and topoisomerase inhibition for development as novel anticancer agents. |
Innovations in Advanced Materials Science
The unique chemical properties of the benzimidazole ring—namely its high thermal stability, chemical resistance, and proton-conducting ability—make it an attractive component for advanced materials. The this compound compound is particularly promising as a functional monomer or building block due to its reactive amine group.
A significant area of opportunity lies in the creation of novel Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Benzimidazole-based linkers have been used to synthesize MOFs with high thermal stability and porosity, making them suitable for applications like gas storage and separation. mdpi.comresearchgate.net For example, MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene have demonstrated excellent CO2 adsorption capacity. mdpi.com The amine group of this compound can serve a dual purpose: as a coordination site for metal ions and as a functional group to modify the pore environment, for instance, by introducing basic sites to enhance CO2 capture. This positions the compound as a highly versatile linker for creating next-generation functional MOFs.
Another avenue is the development of high-performance polymers. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and mechanical stability, finding use in demanding applications such as firefighting apparel and aerospace components. The diamine nature of this compound (considering the amine on the ring and the NH of the imidazole) makes it a potential monomer for the synthesis of novel PBI-type polymers. The methyl group could subtly alter the polymer's solubility and processing characteristics without compromising its thermal stability.
| Material Class | Role of this compound | Key Properties & Potential Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Functional organic linker. The benzimidazole core provides rigidity and thermal stability, while the amine group acts as a coordination site and can functionalize the pore surface. mdpi.com | Gas storage/separation (e.g., CO2 capture), heterogeneous catalysis, chemical sensing, and drug delivery. researchgate.netacs.org |
| High-Performance Polymers | Monomer for polybenzimidazole (PBI) or related polymer synthesis. The diamine functionality allows for polymerization with dicarboxylic acids or their derivatives. | Materials for protective clothing, membranes for fuel cells (proton conductivity), and components for aerospace and automotive industries requiring high thermal resistance. |
| Functional Surface Coatings | Grafting agent. The amine group can be used to covalently attach the molecule to surfaces (e.g., silica, metals), modifying their properties. | Corrosion-resistant coatings, biocompatible surfaces for medical implants, and stationary phases for chromatography. |
Interdisciplinary Research Opportunities
The true potential of this compound may be realized at the intersection of different scientific disciplines. Its dual identity as a biologically relevant pharmacophore and a robust materials building block creates unique opportunities for translational research.
One such opportunity is in the development of bioactive materials . By incorporating this compound or its derivatives as linkers into MOFs, it is possible to create materials that not only serve a structural or delivery function but also possess intrinsic therapeutic activity. acs.org For example, a MOF designed for drug delivery could be built from a linker that is itself a P2X3 antagonist. This could lead to synergistic effects or smart materials that release a payload while the framework itself modulates a biological target.
Another interdisciplinary field is the creation of advanced biosensors . The ability of benzimidazole derivatives to bind selectively to biological targets like enzymes or receptors can be harnessed for diagnostic purposes. A derivative of this compound could be immobilized on the surface of an electrode or a nanoparticle. The binding of its target protein could then be detected through a change in an electrical, optical, or mass-based signal. This combines the principles of medicinal chemistry (selective binding) with materials science (signal transduction) to create novel diagnostic tools.
Finally, the intersection with green chemistry presents further opportunities. The development of efficient, sustainable synthetic routes to this compound and its derivatives is a crucial step for its widespread application. Research into catalytic, solvent-free, or flow-chemistry-based syntheses would not only be an academic challenge but would also enhance the commercial viability of any resulting drugs or materials.
Q & A
Q. What are the standard synthetic protocols for 5-methyl-1H-benzo[d]imidazol-6-amine, and how are impurities monitored during synthesis?
Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with nitriles or carbonyl compounds under acidic conditions. For example, intermediates like 2-(3-aminophenyl)-5-aminobenzimidazole (CAS 13676-49-8) are synthesized via condensation reactions, followed by methylation . Impurity profiling is critical; HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is used to monitor byproducts like unreacted amines or over-methylated derivatives. Calibration curves for known impurities ensure quantitation accuracy .
Q. How do solubility and stability properties of this compound influence experimental design in aqueous vs. organic media?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic amine and methyl groups. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) under varying pH (1–13) reveal susceptibility to hydrolysis in acidic conditions. Buffered solutions (pH 7.4) are recommended for biological assays to minimize decomposition .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). COSY and HSQC confirm spin-spin coupling and carbon-proton correlations.
- ESI-MS : Molecular ion [M+H]+ at m/z 162.1 confirms molecular weight.
- FTIR : Peaks at 3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) validate functional groups .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer: A 2³ factorial design evaluates temperature (X₁: 60–100°C), catalyst concentration (X₂: 0.5–2 mol%), and solvent polarity (X₃: DMF vs. ethanol). Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 80°C, 1.5 mol% H₂SO₄ in DMF). ANOVA confirms temperature and solvent as significant factors (p < 0.05) .
Q. What computational approaches predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450). The methyl group’s steric effects reduce binding pocket compatibility, as shown by ∆G values < −6 kcal/mol.
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound polymorphs be resolved?
Methodological Answer:
- XRD : Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic forms).
- Solid-state NMR : Cross-polarization magic-angle spinning (CP/MAS) distinguishes hydrogen-bonding networks.
- DFT calculations (Gaussian) : Compare theoretical and experimental chemical shifts to validate polymorph assignments .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Design of Experiments (DoE) : Central composite design identifies critical process parameters (e.g., stirring rate, reagent purity).
- Quality-by-Design (QbD) : Control space defined for pH (6.5–7.5) and temperature (±2°C) ensures consistency .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational models (e.g., DFT for NMR shifts) to resolve discrepancies .
- Ethical Compliance : Adhere to lab safety protocols (e.g., fume hood use for toxic intermediates) and document procedures per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
